Cas no 2172217-59-1 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid)

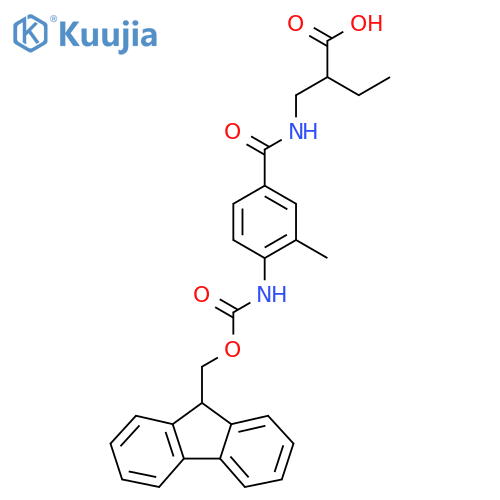

2172217-59-1 structure

商品名:2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid

- 2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid

- 2172217-59-1

- EN300-1481590

-

- インチ: 1S/C28H28N2O5/c1-3-18(27(32)33)15-29-26(31)19-12-13-25(17(2)14-19)30-28(34)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,18,24H,3,15-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: JEAMCAQCPCFXQY-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1C)C(NCC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 472.19982200g/mol

- どういたいしつりょう: 472.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 105Ų

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1481590-5000mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1481590-2500mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1481590-1000mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1481590-500mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1481590-100mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1481590-10000mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1481590-250mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1481590-1.0g |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1481590-50mg |

2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid |

2172217-59-1 | 50mg |

$2829.0 | 2023-09-28 |

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2172217-59-1 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量